molecular formula C9H18ClNO2 B2687431 tert-Butyl (1-chloro-2-methylpropan-2-yl)carbamate CAS No. 1519142-39-2

tert-Butyl (1-chloro-2-methylpropan-2-yl)carbamate

Cat. No.: B2687431
CAS No.: 1519142-39-2
M. Wt: 207.7
InChI Key: OSZCIICEKCMEJX-UHFFFAOYSA-N
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Description

“tert-Butyl (1-chloro-2-methylpropan-2-yl)carbamate” is an organic compound with the CAS Number: 1519142-39-2 . It has a molecular weight of 207.7 . It is generally considered to be safe and non-toxic when used in scientific experiments at appropriate concentrations.


Synthesis Analysis

“this compound” can be synthesized by reacting tert-butylchloroformate with a primary amine, followed by deprotonation of the resulting ammonium salt with a base.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18ClNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12) .


Chemical Reactions Analysis

When “this compound” is dissolved in water, it undergoes a hydrolysis to tert-butyl alcohol . Moreover, it has been used as a tagging reagent for mass spectrometry-based proteomics, enabling the identification and quantification of proteins and peptides in complex biological samples.

Scientific Research Applications

Hydrogen and Halogen Bond Interactions

  • Interplay of Strong and Weak Hydrogen Bonds : Carbamate derivatives, including tert-butyl (1-chloro-2-methylpropan-2-yl)carbamate, have been synthesized and analyzed for their structural characteristics, particularly focusing on the role of hydrogen bonds in assembling molecules into three-dimensional architectures. The study reveals an intricate interplay of N-H...O, N-H...Se, C-H...O, C-H...Cl, and C-H...π hydrogen bonds, emphasizing the compound's potential in facilitating complex molecular structures through selective bonding interactions (Das et al., 2016).

Metalation and Alkylation Between Silicon and Nitrogen

  • α-Alkyl-α-aminosilanes Synthesis : Research demonstrates the metalation of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, followed by efficient reaction with various electrophiles. This process underscores the compound's utility in preparing α-functionalized α-amino silanes, highlighting its significance in synthetic chemistry for generating compounds with specific functional groups (Sieburth et al., 1996).

Synthetic Methodologies and Chemical Transformations

  • Rapid Synthetic Methods for Biologically Active Compounds : A study presents a rapid synthetic method for an important intermediate utilizing this compound, achieving an 81% total yield through three steps. This work emphasizes the compound's role in the efficient synthesis of biologically active compounds, demonstrating its utility in pharmaceutical chemistry (Zhao et al., 2017).

Environmental Applications

  • Phytoremediation of MTBE : Investigation into the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows reveals the compound's role in environmental remediation. The study illustrates how this compound could potentially contribute to the phytoremediation of soils and groundwater contaminated with MTBE, underscoring the environmental significance of the compound (Yu & Gu, 2006).

Deprotection and Stability

  • Deprotection of tert-Butyl Carbamates : A study utilizing aqueous phosphoric acid demonstrates the effective deprotection of tert-butyl carbamates, including this compound, under environmentally benign conditions. This research highlights the compound's relevance in synthetic procedures where selective deprotection is required without compromising the stability of sensitive functional groups (Li et al., 2006).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate . Factors such as temperature, pH, and the presence of other compounds can impact how the compound interacts with its targets and how it is metabolized and excreted by the body.

Properties

IUPAC Name

tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZCIICEKCMEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519142-39-2
Record name tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate
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